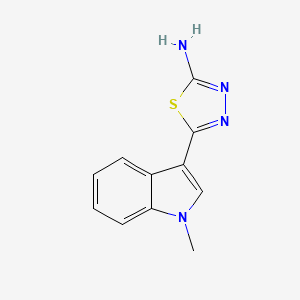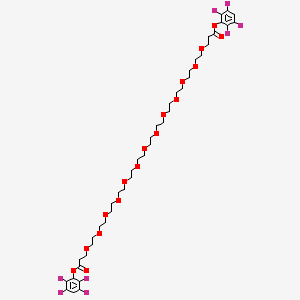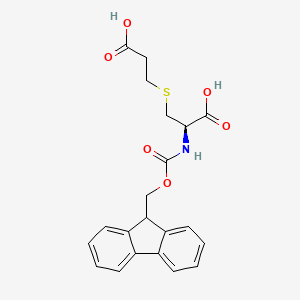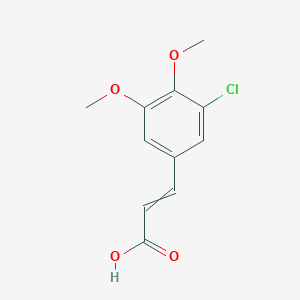
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanal is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triphenylvinyl group attached to a phenoxybutanal backbone, which contributes to its distinctive chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanal typically involves a multi-step process. One common method starts with the preparation of 4-(1,2,2-triphenylvinyl)phenol, which is then reacted with butanal under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include 4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanoic acid from oxidation, 4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanol from reduction, and various substituted derivatives from nucleophilic substitution .
Applications De Recherche Scientifique
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanal has several scientific research applications:
Mécanisme D'action
The mechanism by which 4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanal exerts its effects is primarily related to its structural features. The triphenylvinyl group contributes to its fluorescence properties through aggregation-induced emission, while the phenoxybutanal backbone allows for interactions with various molecular targets. These interactions can involve specific binding to proteins or other biomolecules, leading to changes in their activity or function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1,2,2-Triphenylvinyl)phenol: Shares the triphenylvinyl group but lacks the butanal moiety.
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(1,2,2-Triphenylethenyl)phenyl boronic acid: Contains a boronic acid group, offering different reactivity and applications.
Uniqueness
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanal is unique due to its combination of the triphenylvinyl group and the phenoxybutanal backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in fluorescence-based research and advanced material development .
Propriétés
Formule moléculaire |
C30H26O2 |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
4-[4-(1,2,2-triphenylethenyl)phenoxy]butanal |
InChI |
InChI=1S/C30H26O2/c31-22-10-11-23-32-28-20-18-27(19-21-28)30(26-16-8-3-9-17-26)29(24-12-4-1-5-13-24)25-14-6-2-7-15-25/h1-9,12-22H,10-11,23H2 |
Clé InChI |
HXAHWNRBGCHFOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCCC=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13706242.png)
![2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide](/img/structure/B13706243.png)
![7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B13706249.png)

![5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole](/img/structure/B13706260.png)
